molecular formula C16H15NO2 B015843 5-Benzyloxy-6-methoxyindole CAS No. 4790-04-9

5-Benzyloxy-6-methoxyindole

Cat. No. B015843
CAS RN: 4790-04-9
M. Wt: 253.29 g/mol
InChI Key: XDLZHWUPJHWVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyloxy-6-methoxyindole is a heterocyclic compound with the empirical formula C16H15NO2 . It has a molecular weight of 253.30 . It is used as a reactant for the preparation of CB2 Cannabinoid receptor ligands, potent antimitotic agents, potent c-ABL inhibitors, and eumelanin pigment precursors .


Molecular Structure Analysis

The molecular structure of 5-Benzyloxy-6-methoxyindole consists of an indole ring substituted with a benzyloxy group at the 5-position and a methoxy group at the 6-position . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

5-Benzyloxy-6-methoxyindole has been used as a reactant in the preparation of various compounds. These include CB2 Cannabinoid receptor ligands, potent antimitotic agents, potent c-ABL inhibitors, and eumelanin pigment precursors .


Physical And Chemical Properties Analysis

5-Benzyloxy-6-methoxyindole is a white solid . It has a molecular weight of 253.30 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Cannabinoid Receptor Ligands

5-Benzyloxy-6-methoxyindole has been investigated as a precursor for the synthesis of CB2 cannabinoid receptor ligands. These ligands play a crucial role in modulating immune responses, inflammation, and pain perception. Researchers explore their potential therapeutic applications in conditions such as chronic pain, autoimmune diseases, and neurodegenerative disorders .

Corrosion Inhibition

Surprisingly, BMI has been studied as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) solutions. Its adsorption onto the metal surface reduces corrosion rates. Researchers employ techniques like weight loss measurements and electrochemical studies to evaluate its effectiveness .

Other Potential Applications

While the above applications are well-documented, BMI’s versatility extends beyond these areas. Researchers continue to explore its properties in fields such as materials science, organic synthesis, and pharmacology.

If you’d like more information or have additional questions, feel free to ask! 😊

Safety and Hazards

5-Benzyloxy-6-methoxyindole is classified as a combustible solid . It is recommended to avoid dust formation and breathing in dust, fume, gas, mist, vapors, or spray. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

6-methoxy-5-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-18-15-10-14-13(7-8-17-14)9-16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLZHWUPJHWVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC2=C1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293831
Record name 5-Benzyloxy-6-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyloxy-6-methoxyindole

CAS RN

4790-04-9
Record name 4790-04-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92529
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Benzyloxy-6-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Benzyloxy-6-methoxyindole
Reactant of Route 2
5-Benzyloxy-6-methoxyindole
Reactant of Route 3
5-Benzyloxy-6-methoxyindole
Reactant of Route 4
5-Benzyloxy-6-methoxyindole
Reactant of Route 5
5-Benzyloxy-6-methoxyindole
Reactant of Route 6
Reactant of Route 6
5-Benzyloxy-6-methoxyindole

Q & A

Q1: How does 5-Benzyloxy-6-methoxyindole interact with the mild steel surface to inhibit corrosion in hydrochloric acid?

A1: The research suggests that 5-Benzyloxy-6-methoxyindole forms a protective film on the mild steel surface, acting as a barrier between the metal and the corrosive hydrochloric acid solution []. This adsorption process is driven by the interaction between the electron-rich areas of the 5-Benzyloxy-6-methoxyindole molecule and the positively charged mild steel surface. The study utilized electrochemical techniques and Monte Carlo simulations to investigate this interaction, ultimately concluding that the compound demonstrates promising corrosion inhibition capabilities.

Q2: Were any computational chemistry methods employed to understand the adsorption mechanism of 5-Benzyloxy-6-methoxyindole on the mild steel surface?

A2: Yes, the researchers used Monte Carlo simulations to model the adsorption behavior of 5-Benzyloxy-6-methoxyindole on the Fe (110) surface, which represents the most stable surface plane of iron []. These simulations provided insights into the preferred orientation of the molecule on the metal surface and helped to explain the observed corrosion inhibition efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.